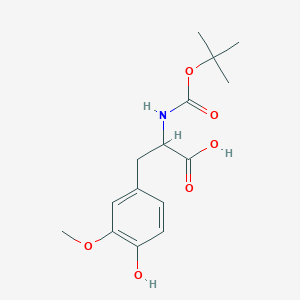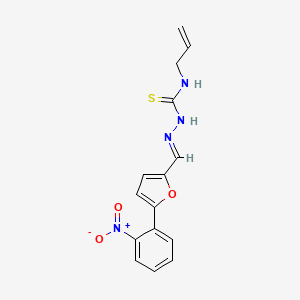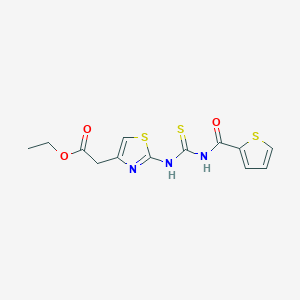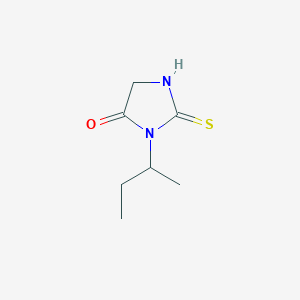![molecular formula C11H18O B2630036 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one CAS No. 54131-39-4](/img/structure/B2630036.png)
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one, commonly known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industry. It is derived from various plant sources, including peppermint, eucalyptus, and pennyroyal. Menthone has been extensively studied for its chemical and biological properties, and its potential applications in various fields.
Aplicaciones Científicas De Investigación
Catalytic Aromatization
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one may have relevance in catalytic processes similar to those observed in hydrocarbons like cycloheptane. Pines and Nogueira (1981) explored the aromatization of cycloheptane using platinum-alumina catalysts, revealing intricate reaction pathways and product distributions, such as skeletal isomerization and dehydrocyclization, relevant to hydrocarbon research and potential applications in catalytic conversion processes Pines & Nogueira, 1981.
Selective Oxidation in Chemical Industry
The compound's structural similarity to cyclohexene suggests potential applications in selective oxidation reactions. Cao et al. (2018) highlighted the importance of controlled oxidation of cyclohexene, leading to various industrially valuable intermediates. This indicates the significance of understanding and optimizing such reactions for the production of specific compounds in the chemical industry Cao et al., 2018.
Cuticular Hydrocarbon (CHC) Research
The structural features of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one might be relevant in the study of cuticular hydrocarbons (CHCs), particularly in understanding species-specific hydrocarbon profiles, as reviewed by Martin and Drijfhout (2009). The CHC profiles play a crucial role in species and nest-mate recognition in various organisms, and studying related compounds could provide insights into their biosynthesis and functional roles Martin & Drijfhout, 2009.
C1 Chemistry and Catalysis
The molecule's potential involvement in C1 chemistry is indicated by its structural resemblance to compounds involved in catalytic processes. Indarto et al. (2008) discussed the relevance of C1 chemistry in producing industrial chemicals, highlighting the role of catalysts in improving the efficiency and selectivity of these reactions. The review suggests that studying the catalytic behaviors of related bicyclic compounds could contribute to advancements in synthesis gas processing and methane conversion Indarto et al., 2008.
Pharmaceutical Research
The structural features of bicyclo[2.2.1]heptane derivatives, to which 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one is related, have been studied for their medicinal properties and as test molecules in drug research. Buchbauer and Pauzenberger (1991) compiled literature on norbornanes and related bicyclic compounds, underscoring their relevance in medicinal applications and as probes for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents Buchbauer & Pauzenberger, 1991.
Propiedades
IUPAC Name |
1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQOFAOACJUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1(C)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)




![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)
![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)